![molecular formula C17H13BrFNO2 B3560640 5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B3560640.png)
5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole precursor. The bromine and aldehyde groups could potentially be introduced via electrophilic aromatic substitution reactions. The [2-(2-fluorophenoxy)ethyl] group might be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, with the various substituents adding to the complexity of the molecule. The presence of the bromine and fluorine atoms would add to the electron density of the molecule, potentially influencing its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could potentially be replaced via a nucleophilic aromatic substitution reaction. The aldehyde group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and polar. The aldehyde group could potentially form hydrogen bonds, influencing the compound’s solubility properties .Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of the indole ring system might suggest potential interactions with biological receptors, as indoles are common structural motifs in many natural products and pharmaceuticals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-1-[2-(2-fluorophenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO2/c18-13-5-6-16-14(9-13)12(11-21)10-20(16)7-8-22-17-4-2-1-3-15(17)19/h1-6,9-11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVALWKNVPLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3560562.png)
![ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE](/img/structure/B3560563.png)
![N-(4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B3560571.png)
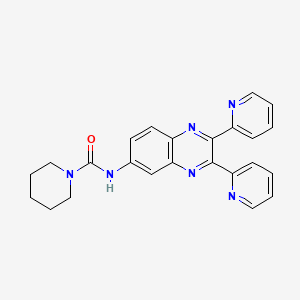
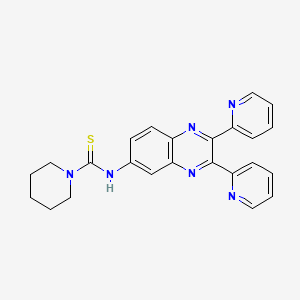
![N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-pyridin-2-ylpiperazine-1-carbothioamide](/img/structure/B3560597.png)
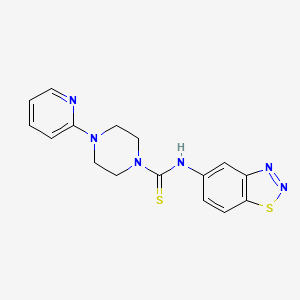
![N-[4-(propionylamino)phenyl]nicotinamide](/img/structure/B3560623.png)
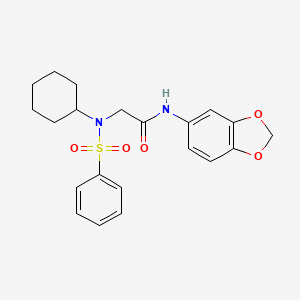
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B3560633.png)
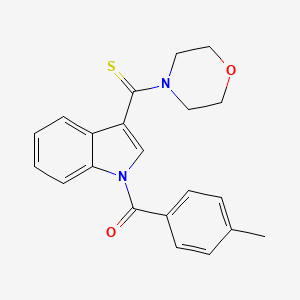
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3560658.png)
![4-bromo-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3560671.png)
![ethyl 1-[2-(N-methyl-4-bromobenzenesulfonamido)acetyl]piperidine-4-carboxylate](/img/structure/B3560675.png)
